
Azido-PEG10-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG10-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG10-CH2COOH is synthesized through a series of reactions involving polyethylene glycol (PEG) and azide functionalization. The general synthetic route involves the following steps:
Activation of PEG: PEG is first activated by converting it into a PEG-tosylate intermediate.
Azide Substitution: The tosylate group is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Carboxylation: The terminal hydroxyl group of PEG is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or sodium periodate (NaIO4)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride in the presence of a base like pyridine.
Azide Substitution: The activated PEG is then reacted with sodium azide in a large reactor.
Oxidation: The terminal hydroxyl groups are oxidized to carboxylic acids using industrial oxidizing agents under controlled conditions
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG10-CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes like DBCO or BCN without the need for a catalyst.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Strained Alkynes: Used in SPAAC reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Azido-PEG10-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
Wirkmechanismus
Azido-PEG10-CH2COOH exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azido-PEG1-CH2COOH
- Azido-PEG2-CH2COOH
- Azido-PEG4-CH2COOH
- Azido-PEG8-CH2COOH
Uniqueness
Azido-PEG10-CH2COOH stands out due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Eigenschaften
Molekularformel |
C22H43N3O12 |
|---|---|
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27) |
InChI-Schlüssel |
RWCKTHQYBUDYBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


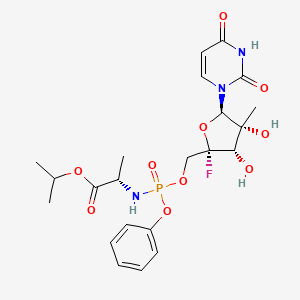
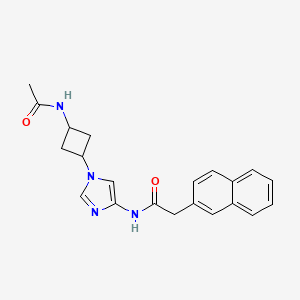
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
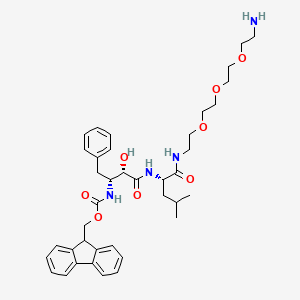
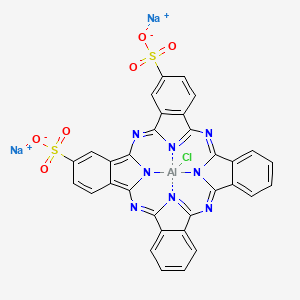
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)
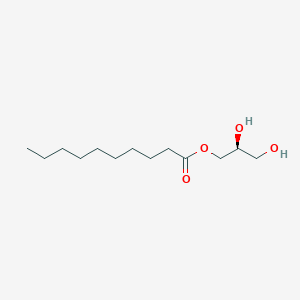

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
